2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide
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Overview
Description
2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide is an organic compound that features a benzyl ether, a furan ring, and an acetamide group
Mechanism of Action
Target of Action
Furan derivatives, which are part of the compound’s structure, are known to be important building blocks in organic chemistry and are found in various natural sources . They also serve as structural motifs in biologically active molecules .
Mode of Action
Furan derivatives have been synthesized through various chemical transformations, including the reactions of sulfur ylides and alkynes . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The synthesis of furan derivatives has been known to involve various chemical transformations, which could potentially affect multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzyl Ether: The initial step involves the protection of a hydroxyl group by converting it into a benzyl ether. This can be achieved by reacting the hydroxyl compound with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Furan Ring: The next step involves the introduction of the furan ring. This can be done through a palladium-catalyzed cross-coupling reaction between a furan-3-yl halide and a benzyl halide derivative.
Formation of Acetamide Group: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-(4-(furan-2-yl)benzyl)acetamide: Similar structure but with the furan ring in a different position.
2-(benzyloxy)-N-(4-(thiophen-3-yl)benzyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-(benzyloxy)-N-(4-(pyridin-3-yl)benzyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide is unique due to the specific positioning of the furan ring and the benzyl ether group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-20(15-24-13-17-4-2-1-3-5-17)21-12-16-6-8-18(9-7-16)19-10-11-23-14-19/h1-11,14H,12-13,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXOSVFSQHSJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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